molecular formula C15H24N4O3S B2565193 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034634-21-2

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2565193
CAS RN: 2034634-21-2
M. Wt: 340.44
InChI Key: GNZYGKBZAKOIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share a structural similarity with the given compound, has shown potential in cardiac electrophysiological activity. These compounds have been evaluated for their efficacy in in vitro Purkinje fiber assays and in vivo models of reentrant arrhythmias, showing promise as selective class III agents for cardiac applications (Morgan et al., 1990).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, which bear resemblance to the compound , have been designed and synthesized, showing considerable activity against drug-sensitive and resistant MTB strains. These compounds exhibit significant antimycobacterial properties, making them potential candidates for treating tuberculosis (Lv et al., 2017).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents. Although none displayed significant antisecretory activity in specific models, several demonstrated good cytoprotective properties, indicating potential utility in treating ulcerative conditions (Starrett et al., 1989).

Antimicrobial Activity

Compounds bearing the 1,3,4-oxadiazole moiety, similar to the given compound, have been synthesized and evaluated against Gram-negative and Gram-positive bacteria. These studies show the potential of such compounds in developing new antimicrobial agents (Khalid et al., 2016).

5-HT(7) Receptor Selectivity

Research on arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which share structural features with the target compound, has led to the identification of potent and selective 5-HT7 receptor antagonists. These findings suggest potential applications in treating CNS disorders (Canale et al., 2016).

properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-23(21,22)19-8-4-13(5-9-19)15(20)17-7-11-18-10-6-16-14(18)12-2-3-12/h6,10,12-13H,2-5,7-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYGKBZAKOIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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